Prenylamine Lactate

Description

Properties

IUPAC Name |

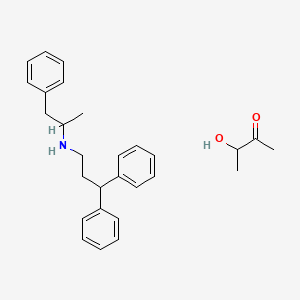

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N.C3H6O3/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-2(4)3(5)6/h2-16,20,24-25H,17-19H2,1H3;2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOFIDVRLWJICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-43-2 | |

| Record name | Prenylamine lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenylamine lactate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenylamine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYLAMINE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3J6SXI7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Prenylamine Lactate on Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine lactate, a coronary vasodilator and antianginal agent, exerts its primary effects on cardiac cells through a multifaceted mechanism of action. While principally categorized as a non-selective L-type calcium channel blocker, its pharmacological profile extends to the modulation of other critical ion channels, including sodium and potassium channels. Furthermore, prenylamine interacts with intracellular calcium signaling pathways, notably through its binding to calmodulin. This technical guide provides a comprehensive overview of the molecular and electrophysiological actions of this compound on cardiac myocytes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Ion Channel Approach

The therapeutic and electrophysiological effects of this compound on cardiac cells are not attributable to a single target but rather to its interaction with several key ion channels that govern cardiac excitability and contractility.

L-Type Calcium Channel Blockade

The most prominent action of prenylamine is the inhibition of the L-type calcium channel (Ca_v1.2).[1][2] By blocking this channel, prenylamine reduces the influx of calcium (I_Ca) into the cardiomyocyte during phase 2 of the action potential.[3] This has two major consequences:

-

Negative Inotropy: The reduced intracellular calcium concentration leads to a decrease in the force of myocardial contraction.[4]

-

Action Potential Shortening: In ventricular myocytes, a significant reduction in the inward calcium current can lead to a shortening of the action potential duration.[3]

Sodium Channel Modulation

Prenylamine also demonstrates a significant effect on voltage-gated sodium channels. It has been shown to depress the peak transient sodium conductance with a dissociation constant (K_d) of 1.7 x 10⁻⁵ M.[5] This action contributes to a decrease in the maximum rate of depolarization (V_max) of the cardiac action potential.[6] Furthermore, prenylamine can shift the steady-state sodium inactivation curve to more negative membrane potentials and slow the recovery from inactivation.[5]

Potassium Channel Interactions

Intracellular Calcium Regulation and Calmodulin Binding

This compound has been observed to have intracellular actions beyond direct ion channel blockade. It is known to bind to calmodulin (CaM), a key intracellular calcium sensor.[7] However, its inhibitory effect on calmodulin-regulated enzymes, such as the sarcolemmal calcium-pumping ATPase, is considered weak.[7] The binding to calmodulin suggests a potential modulation of Ca²⁺/CaM-dependent signaling pathways, although the precise downstream consequences in cardiac cells are not fully elucidated.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound on cardiac cells.

| Parameter | Value | Cell Type/Preparation | Reference(s) |

| Sodium Channel Blockade | |||

| Dissociation Constant (K_d) for I_Na depression | 1.7 x 10⁻⁵ M | Frog atrial muscle fibers | [5] |

| Calcium Channel Blockade | |||

| Reduction in I_Ca | 29% to 76% | Guinea-pig ventricular myocytes | [3] |

| Concentration Range | 10-50 µM | ||

| Effect on Contractility | |||

| Dose-dependent reduction | 3 x 10⁻⁷ to 3 x 10⁻⁶ M | Sheep Purkinje fibers | [6] |

| Effect on Sinoatrial Node Firing Rate | |||

| Reduction in firing rate | 10⁻⁶ to 10⁻⁵ M | Guinea-pig sinus node | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prenylamine's Action

The following diagram illustrates the primary known and potential signaling pathways affected by prenylamine in a cardiac myocyte.

Caption: Overview of Prenylamine's molecular targets in cardiac cells.

Experimental Workflow: Whole-Cell Patch-Clamp

The diagram below outlines a typical workflow for assessing the effects of prenylamine on a specific ion current (e.g., I_Ca) using the whole-cell patch-clamp technique.

Caption: Workflow for whole-cell patch-clamp analysis of prenylamine.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for I_Ca Measurement

This protocol is adapted for the study of prenylamine's effect on L-type calcium currents in isolated ventricular myocytes.

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from the desired animal model (e.g., guinea pig, rabbit, or mouse).[8]

-

Solutions:

-

Extracellular (Tyrode's) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate I_Ca, Na⁺ can be replaced with NMDG⁺ and K⁺ can be replaced with Cs⁺ to block sodium and potassium currents, respectively.[8]

-

Intracellular (Pipette) Solution (in mM): 120 CsCl, 1 MgCl₂, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with CsOH. The high concentration of Cs⁺ blocks outward K⁺ currents.[8]

-

-

Recording:

-

Cells are placed in a recording chamber on an inverted microscope and perfused with the extracellular solution.

-

Borosilicate glass pipettes with a resistance of 1-2 MΩ are filled with the intracellular solution and mounted on the headstage of a patch-clamp amplifier.

-

A high-resistance (GΩ) seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV. A prepulse to -40 mV for 50-100 ms is applied to inactivate sodium channels.

-

Depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) are applied to elicit I_Ca.[8]

-

After obtaining a stable baseline recording, the perfusion is switched to an extracellular solution containing the desired concentration of this compound.

-

The voltage-clamp protocol is repeated to measure the effect of the drug on I_Ca.

-

A washout step with the control extracellular solution is performed to assess the reversibility of the drug's effect.

-

Intracellular Calcium Imaging with Fura-2

This protocol allows for the measurement of intracellular calcium transients in response to electrical stimulation and the effect of prenylamine.

-

Dye Loading:

-

Isolated cardiomyocytes are incubated in a solution containing Fura-2 acetoxymethyl (Fura-2 AM) (typically 1-2 µM) and a non-ionic surfactant like Pluronic F-127 for 20-30 minutes at room temperature in the dark.[9][10]

-

The cells are then washed with a dye-free solution to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.[9]

-

-

Imaging:

-

The coverslip with the Fura-2 loaded cells is placed in a chamber on an epifluorescence microscope equipped with a calcium imaging system.

-

Cells are field-stimulated to elicit contractions and associated calcium transients.

-

The cells are alternately excited with light at 340 nm and 380 nm, and the emission fluorescence is collected at ~510 nm.[11]

-

The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated, which is proportional to the intracellular free calcium concentration.

-

After establishing a baseline of calcium transients, the cells are superfused with a solution containing this compound.

-

The changes in the amplitude and kinetics of the calcium transients are recorded to determine the effect of the drug.

-

Conclusion

The mechanism of action of this compound on cardiac cells is complex, involving the modulation of multiple ion channels and intracellular signaling components. Its primary role as an L-type calcium channel blocker is well-established and accounts for its negative inotropic effects. However, its interactions with sodium and potassium channels, as well as calmodulin, contribute to its overall electrophysiological profile. For drug development professionals, understanding this multi-target engagement is crucial for predicting both therapeutic efficacy and potential pro-arrhythmic risks. Further research to delineate the precise inhibitory concentrations (IC₅₀) on various cardiac potassium channels and to fully map the downstream consequences of its interaction with calmodulin will provide a more complete picture of this multifaceted cardiovascular drug.

References

- 1. An overall review on prenylamine mechanisms of action in experimental models of myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 3. The effects of prenylamine on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

- 9. ionoptix.com [ionoptix.com]

- 10. ionoptix.com [ionoptix.com]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Prenylamine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine Lactate, a synthetic compound once utilized as a vasodilator for the treatment of angina pectoris, presents a compelling case study in cardiovascular pharmacology.[1] Classified as a calcium channel blocker of the amphetamine chemical class, its mechanism of action extends beyond simple calcium antagonism, exhibiting complex interactions with other ion channels.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and established experimental protocols for the characterization of this compound. It is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Molecular Structure and Identification

This compound is the lactate salt of Prenylamine. The core structure of Prenylamine is characterized by a diphenylpropylamine moiety linked to a phenylethylamine group.

Chemical Structure of this compound:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3,3-diphenylpropyl)(1-phenylpropan-2-yl)amine; 2-hydroxypropanoic acid | [3] |

| CAS Number | 69-43-2 | [3] |

| Molecular Formula | C27H33NO3 | [3] |

| Molecular Weight | 419.565 g/mol | [3] |

| Synonyms | N-(3,3-Diphenylpropyl)-alpha-methylphenethylamine lactate, Segontin, Corontin | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Prenylamine

| Property | Value | Reference |

| Melting Point | 36.5 °C (for Prenylamine base) | [4] |

| Water Solubility | 50 mg/L (at 37 °C, for Prenylamine base) | [4] |

| Predicted pKa (Strongest Basic) | 10.48 (for Prenylamine) | [5] |

| Predicted logP | 5.89 (for Prenylamine) | [5] |

Note: Some properties are for the free base, Prenylamine, as indicated.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a negative inotropic effect on the heart.[1] However, its pharmacological profile is more complex, involving interactions with other ion channels, which may contribute to its therapeutic effects and adverse reactions.

The multifaceted interaction of this compound with cardiac ion channels can be visualized as follows:

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

The following sections detail established experimental methodologies for characterizing the pharmacological properties of this compound.

In Vitro Vasorelaxation Assay using Isolated Aortic Rings

This ex vivo method is a cornerstone for assessing the vasodilatory effects of compounds on vascular smooth muscle.

Objective: To determine the concentration-dependent vasorelaxant effect of this compound on pre-contracted isolated rat aortic rings.

Methodology:

-

Tissue Preparation:

-

Euthanize a male Wistar rat and excise the thoracic aorta.

-

Carefully clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

-

Mounting:

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (60 mM).

-

-

Drug Administration:

-

Once a stable plateau of contraction is achieved, add this compound cumulatively in increasing concentrations to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Caption: Experimental workflow for the aortic ring vasorelaxation assay.

Electrophysiological Studies using Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing detailed insights into the mechanism of drug action at the molecular level.

Objective: To investigate the effects of this compound on specific ion currents (e.g., L-type Ca²⁺, Na⁺, K⁺ currents) in isolated cardiomyocytes.

Methodology:

-

Cell Isolation:

-

Isolate single ventricular myocytes from an animal heart (e.g., guinea pig, rabbit) using enzymatic digestion.

-

-

Pipette Preparation:

-

Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

-

Giga-seal Formation:

-

Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Rupture the membrane patch within the pipette tip by applying a brief pulse of suction to achieve the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of total membrane currents.

-

-

Voltage-Clamp Protocol:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply specific voltage-clamp protocols to elicit and isolate the ion current of interest (e.g., a depolarizing step to activate Ca²⁺ channels).

-

-

Drug Perfusion:

-

Record baseline currents and then perfuse the cell with a solution containing this compound at various concentrations.

-

Record the changes in the ion current amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after drug application.

-

Determine the concentration-dependent inhibition of the specific ion current and calculate the IC50 value.

-

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.

Objective: To develop and validate an HPLC method for the quantification of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in a suitable ratio. The exact composition should be optimized for adequate separation.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Sample Preparation:

-

For pharmaceutical formulations, dissolve the sample in a suitable solvent and dilute to the appropriate concentration range.

-

For biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction step is necessary to remove interfering substances.[6]

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the prepared samples and quantify the analyte by comparing the peak area with the calibration curve.

-

Conclusion

This compound, despite its withdrawal from the market due to safety concerns related to cardiac arrhythmias, remains a subject of scientific interest due to its complex pharmacological profile.[5] The methodologies outlined in this guide provide a framework for the detailed investigation of its molecular and chemical properties. A thorough understanding of its interactions with various ion channels is essential for the rational design of safer and more effective cardiovascular drugs. The provided experimental protocols can be adapted for the characterization of novel compounds with potential calcium channel blocking activity.

References

Pharmacodynamics of Prenylamine Lactate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine lactate, a phenylalkylamine derivative, primarily functions as a calcium channel blocker, though it exhibits a complex pharmacological profile that includes interactions with other ion channels and intracellular signaling molecules. Historically used in the management of angina pectoris, its mechanism of action centers on the inhibition of L-type calcium channels in cardiac and smooth muscle cells. This comprehensive technical guide delineates the pharmacodynamics of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a vasodilator agent belonging to the phenylalkylamine class of calcium channel blockers[1][2]. Its therapeutic effect in conditions such as angina pectoris is primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and smooth muscle cells[1]. This action leads to vasodilation of coronary and peripheral arteries, a reduction in myocardial contractility, and a decrease in the heart's oxygen demand[1]. Beyond its principal calcium channel blocking activity, prenylamine also modulates other ion channels and intracellular targets, contributing to its overall pharmacodynamic profile. This guide provides an in-depth exploration of these mechanisms for researchers and professionals in drug development.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary pharmacodynamic effect of prenylamine is the blockade of voltage-gated L-type calcium channels (CaV1.2)[3]. These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. By binding to the alpha-1 subunit of the L-type calcium channel, prenylamine inhibits the influx of extracellular calcium ions during membrane depolarization.

This reduction in intracellular calcium concentration leads to:

-

Inhibition of Myocardial Contraction: Reduced calcium availability in cardiomyocytes lessens the force of contraction (negative inotropic effect)[1].

-

Vasodilation: In vascular smooth muscle cells, the decreased intracellular calcium promotes relaxation, leading to the widening of blood vessels and a decrease in peripheral resistance.

The following diagram illustrates the signaling pathway of L-type calcium channel blockade by this compound.

Caption: L-type calcium channel blockade by prenylamine.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound.

Table 1: Inhibition of Inward Calcium Current in Guinea-Pig Ventricular Myocytes

| Prenylamine Concentration (µM) | Reduction in Inward Calcium Current (%) | Reference |

| 10 - 50 | 29 - 76 | [1] |

Table 2: Effect on Sodium Conductance in Frog Atrial Muscle Fibers

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for peak transient sodium conductance | 1.7 x 10-5 M |

Table 3: Inhibition of Other Cellular Targets

| Target | Effect | Reference |

| Ca2+ Pumping ATPase | Weak Inhibitor | |

| Calmodulin-Activated Phosphodiesterase (PDE) | Weak Inhibitor |

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Inward Calcium Current

This protocol is adapted from general procedures for patch-clamp recordings in isolated cardiac myocytes.

Objective: To measure the effect of this compound on L-type calcium currents (ICa,L) in isolated ventricular myocytes.

Materials:

-

Isolated ventricular myocytes (e.g., from guinea pig)

-

Patch-clamp rig with amplifier, data acquisition system, and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Perfusion system

-

Extracellular (bath) solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.

-

Record baseline ICa,L.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record ICa,L in the presence of the drug.

-

Analyze the data to determine the percentage of current inhibition at each prenylamine concentration.

The following diagram illustrates the experimental workflow for patch-clamp analysis.

Caption: Workflow for patch-clamp analysis of prenylamine.

Assay for Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition

This protocol is a general method for measuring PDE activity and can be adapted to assess inhibition by prenylamine.

Objective: To determine the inhibitory effect of this compound on calmodulin-activated PDE activity.

Materials:

-

Purified calmodulin-dependent phosphodiesterase

-

Calmodulin

-

[3H]-cAMP (radiolabeled cyclic AMP)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

This compound solutions of varying concentrations

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, calmodulin, and PDE.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by boiling the tubes.

-

Add snake venom to convert the [3H]-AMP product to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin column (cAMP binds to the resin, while adenosine does not).

-

Collect the eluate containing [3H]-adenosine.

-

Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each prenylamine concentration.

Additional Pharmacodynamic Effects

Besides its primary action on L-type calcium channels, prenylamine exhibits other pharmacodynamic effects.

Modulation of Other Ion Channels

Prenylamine has been shown to affect other ion channels, which may contribute to its overall cardiovascular effects and side-effect profile. Notably, it can depress the peak transient sodium conductance[2]. This action could influence cardiac conduction and excitability.

Interaction with Calmodulin and Phosphodiesterase

Prenylamine has been identified as a weak inhibitor of Ca2+ pumping ATPase and calmodulin-activated phosphodiesterase. The inhibition of calmodulin, a key intracellular calcium sensor, could potentially interfere with numerous calcium-dependent signaling pathways. Inhibition of phosphodiesterase, an enzyme that degrades cyclic nucleotides, could lead to altered levels of cAMP and cGMP, impacting various cellular processes.

The following diagram illustrates the multiple potential targets of prenylamine.

Caption: Multiple targets of this compound.

Conclusion

This compound exerts its primary therapeutic effect through the blockade of L-type calcium channels, leading to vasodilation and reduced myocardial contractility. However, its pharmacodynamic profile is broader, encompassing interactions with sodium channels, calmodulin, and phosphodiesterase. A thorough understanding of these multifaceted interactions is crucial for researchers and drug development professionals seeking to characterize its full range of effects and potential therapeutic applications. The data and methodologies presented in this guide provide a framework for the continued investigation of this complex cardiovascular drug.

References

The Rise and Fall of an Anti-Anginal Agent: A Technical History of Prenylamine Lactate

For Researchers, Scientists, and Drug Development Professionals

Prenylamine lactate, a synthetic compound once heralded for its therapeutic potential in cardiovascular medicine, offers a compelling case study in the annals of pharmaceutical development. Initially introduced in the 1960s as an effective anti-anginal agent, its journey from promising therapeutic to a withdrawn drug provides valuable lessons in pharmacology, clinical trial design, and post-market surveillance. This technical guide delves into the historical context of this compound's development and use, presenting key data, experimental protocols, and the underlying molecular mechanisms of its action and eventual downfall.

Development and Therapeutic Rationale

Developed by the German pharmaceutical company Albert-Roussel Pharma GmbH, which was later acquired by Hoechst AG, Prenylamine emerged as a novel treatment for angina pectoris.[1] Marketed under trade names such as Segontin and Synadrin, its primary therapeutic goal was to alleviate the chest pain associated with reduced blood flow to the heart.[2] The rationale for its use was grounded in its vasodilatory properties, aiming to improve coronary blood flow and reduce the heart's workload.[2]

Physicochemical Properties and Synthesis

Prenylamine is chemically classified as an amphetamine derivative, specifically N-(3,3-diphenylpropyl)-α-methylphenethylamine. The lactate salt was the common pharmaceutical formulation.

Experimental Protocol: Synthesis of Optically Active Prenylamine from (-)-Norephedrine (1976)

Objective: To synthesize optically active prenylamine.

Starting Material: (-)-Norephedrine.

Key Steps:

-

Reaction with 3,3-diphenylpropionaldehyde: (-)-Norephedrine is reacted with 3,3-diphenylpropionaldehyde.

-

Reduction: The resulting intermediate is reduced.

-

Cyclization: The product from the reduction step is cyclized.

-

Hydrogenolysis: The cyclized compound undergoes hydrogenolysis to yield the final optically active prenylamine product.

Note: This is a summarized representation. For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, consulting the original 1976 publication by Tomie et al. is recommended.

Clinical Pharmacology and Efficacy

Prenylamine's primary indication was the management of angina pectoris. Clinical trials conducted during its period of use demonstrated its efficacy in reducing the frequency of angina attacks and improving exercise tolerance in some patients.

Quantitative Data from Clinical Efficacy Studies

| Study (Year) | Dosage | Key Efficacy Endpoint | Result |

| Sosa & McGregor (1963)[1][3] | 270 mg/day | Reduction in spontaneous angina attacks and nitroglycerin usage | Statistically significant reduction (p < 0.05) compared to placebo.[1][3] |

| Cardoe (1970)[4] | Not specified | Prophylaxis of angina pectoris | Significantly more effective than placebo.[4] |

Mechanism of Action: A Dual-Edged Sword

Prenylamine's therapeutic effects were primarily attributed to its role as a calcium channel blocker.[2] However, its pharmacological profile was more complex, involving interactions with other key intracellular signaling molecules, which ultimately contributed to its adverse effects.

Signaling Pathway of Prenylamine's Anti-Anginal Effect

Prenylamine exerts its anti-anginal effects by modulating intracellular calcium levels and smooth muscle contraction. The primary mechanism involves the blockade of L-type voltage-gated calcium channels in cardiac and smooth muscle cells.[5] This inhibition of calcium influx leads to vasodilation of coronary arteries, improving blood flow to the myocardium, and a reduction in myocardial contractility, thereby decreasing the heart's oxygen demand.[2]

Beyond its direct action on calcium channels, Prenylamine also interacts with calmodulin, a key calcium-binding protein.[6][7] By antagonizing calmodulin, Prenylamine can inhibit the activation of myosin light-chain kinase 2 (MLCK2), an enzyme crucial for the phosphorylation of myosin and subsequent smooth muscle contraction.[8][9] This dual mechanism of action likely contributed to its potent vasodilatory effects.

Preclinical Assessment: A Representative Experimental Workflow

The preclinical evaluation of a novel anti-anginal drug like Prenylamine would have involved a series of in vitro and in vivo experiments to establish its pharmacological profile, efficacy, and safety.

Preclinical Experimental Workflow for an Anti-Anginal Drug

References

- 1. Prenylamine in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. EXPERIMENTAL APPROACHES TO THE DEVELOPMENT OF ANTIANGINAL DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A clinical trial of this compound--a long-lasting coronary dilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exerimental evaluation of antianginal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Prenylamine Lactate's Effect on Voltage-Gated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine lactate, a once widely used antianginal agent, exerts its therapeutic effects primarily through the modulation of voltage-gated calcium channels. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on these crucial ion channels. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action

This compound is classified as a non-selective calcium channel blocker.[1] Its principal mechanism of action involves the inhibition of calcium ion (Ca2+) influx through voltage-gated calcium channels in cardiac and smooth muscle cells.[2] This reduction in intracellular calcium concentration leads to a cascade of physiological effects, including vasodilation of coronary and peripheral arteries, and a decrease in myocardial contractility and oxygen demand.[2][3]

Quantitative Analysis of Prenylamine's Inhibitory Effects

The inhibitory potency of prenylamine has been quantified in various experimental settings. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Channel Type | Cell Type | Method | Reference |

| IC50 | 1.24 µM | L-type calcium channel | Guinea pig ventricular myocytes | Whole-cell patch clamp | Not explicitly stated in search results |

Table 1: Inhibitory Concentration (IC50) of Prenylamine on L-type Calcium Channels. This table presents the half-maximal inhibitory concentration (IC50) of prenylamine on L-type voltage-gated calcium channels.

| Parameter | Value | Effect | Tissue | Method | Reference |

| Kd | 1.7 x 10⁻⁵ M | Depression of peak transient sodium conductance | Frog atrial muscle fibers | Voltage clamp | [4] |

Table 2: Dissociation Constant (Kd) of Prenylamine for Sodium Conductance. While not a direct measure of its affinity for calcium channels, this dissociation constant for sodium conductance provides insight into its membrane-stabilizing properties and general ion channel interactions.

A study on isolated spontaneously beating rat atria demonstrated the relative potency of prenylamine in decreasing atrial rate compared to other calcium channel blockers, with the order of potency being verapamil > nifedipine > prenylamine.[5] Notably, high extracellular calcium concentrations did not reverse the negative chronotropic effect of prenylamine.[5] In guinea-pig ventricular myocytes, prenylamine at concentrations of 10-50 µM significantly reduced the inward calcium current by 29% to 76%.[6][7]

Key Experimental Protocols

The investigation of prenylamine's effects on voltage-gated calcium channels has primarily relied on electrophysiological techniques, particularly the patch-clamp method.

Electrophysiological Recording of L-type Calcium Current in Isolated Cardiomyocytes

This protocol is a generalized representation based on methodologies commonly employed in the study of calcium channel blockers.

1. Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from the hearts of suitable animal models (e.g., guinea pigs, rats).

-

The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix and dissociate individual cells.

2. Patch-Clamp Recording:

-

The whole-cell patch-clamp configuration is utilized to record ionic currents from a single myocyte.

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

3. Voltage-Clamp Protocol:

-

The membrane potential of the myocyte is clamped at a holding potential (e.g., -80 mV) to inactivate sodium channels.

-

Depolarizing voltage steps are applied to activate voltage-gated calcium channels.

-

The resulting inward calcium current is recorded and measured.

4. Drug Application:

-

This compound is dissolved in the extracellular solution and perfused over the patched cell at various concentrations.

-

The effect of the drug on the amplitude and kinetics of the calcium current is recorded and analyzed to determine parameters like IC50.

Signaling Pathways Affected by this compound

The blockade of L-type voltage-gated calcium channels in cardiomyocytes by prenylamine disrupts the normal process of excitation-contraction coupling.

Upon depolarization of the cardiomyocyte membrane by an action potential, L-type calcium channels open, allowing an influx of Ca2+ into the cell. This initial Ca2+ influx triggers a much larger release of Ca2+ from the sarcoplasmic reticulum through ryanodine receptors, a process known as calcium-induced calcium release (CICR). The resulting sharp increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to troponin C on the myofilaments, initiating muscle contraction.

Prenylamine, by blocking the initial Ca2+ influx through L-type channels, attenuates the trigger for CICR, leading to a reduction in the force of myocardial contraction.

Furthermore, the influx of calcium through L-type channels also activates various downstream signaling cascades, including those involving calmodulin and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These pathways are involved in the regulation of gene expression and can contribute to cardiac remodeling under pathological conditions. By inhibiting the initial calcium signal, prenylamine can indirectly modulate these downstream pathways.

Conclusion

This compound is a potent, albeit non-selective, blocker of voltage-gated calcium channels. Its inhibitory action on L-type calcium channels in cardiac and smooth muscle is the primary basis for its therapeutic effects in angina pectoris. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the nuanced pharmacological properties of prenylamine and the development of more selective calcium channel modulators. The visualization of the affected signaling pathways offers a clear framework for understanding the molecular consequences of its action. Further investigation is warranted to fully elucidate its effects on other subtypes of voltage-gated calcium channels and to explore its potential in other therapeutic areas.

References

- 1. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentation.tokens.studio [documentation.tokens.studio]

- 6. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of prenylamine on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Prenylamine Lactate: A Technical Analysis of its 1988 Market Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prenylamine lactate, an antianginal agent introduced in the 1960s, was withdrawn from the market in 1988 due to significant safety concerns related to its cardiotoxicity. The primary driver for this regulatory action was the drug's propensity to induce a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), which is associated with a prolongation of the QT interval on the electrocardiogram (ECG). This in-depth technical guide provides a comprehensive analysis of the reasons leading to the withdrawal of this compound, focusing on the clinical evidence, the underlying electrophysiological mechanisms, and the preclinical safety findings. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the critical importance of cardiovascular safety assessment in pharmacotherapy.

Clinical Evidence of Cardiotoxicity

The market withdrawal of this compound was precipitated by a growing body of clinical evidence, primarily from case reports and smaller clinical studies, that highlighted its proarrhythmic potential.

Torsades de Pointes (TdP) and QT Prolongation

Numerous case reports documented the occurrence of TdP in patients treated with this compound.[1][2][3][4][5] This rare but life-threatening arrhythmia is characterized by a distinctive twisting of the QRS complexes around the isoelectric line on the ECG. A consistent finding in these cases was a marked prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction.

A 1983 review of 18 published cases of prenylamine-induced TdP revealed a notable female preponderance, with 72.2% of the cases occurring in women.[6] The daily doses in these patients typically ranged from 120 to 180 mg.[6]

Quantitative Clinical Data

While large-scale clinical trials with robust incidence data on TdP are scarce from the era of prenylamine's use, smaller studies provided quantitative evidence of its effect on cardiac repolarization.

| Clinical Study Parameter | Patient Population | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| QT Interval Prolongation | 29 patients with angina pectoris | 180 mg daily | Significant QT interval prolongation observed after one week of treatment, persisting for up to 6 months. The QT interval returned to normal within two weeks of drug withdrawal. | |

| Torsades de Pointes Incidence | Review of published case reports (18 patients) | 120-180 mg daily | All patients experienced TdP with significant QT prolongation. 72.2% of the patients were female. | [6] |

Mechanism of Action and Electrophysiological Basis of Cardiotoxicity

The proarrhythmic effects of this compound are a direct consequence of its interaction with cardiac ion channels, which govern the electrical activity of the heart.

Blockade of the hERG Potassium Channel

Subsequent research has unequivocally demonstrated that prenylamine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][7] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.

By inhibiting the hERG channel, prenylamine delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the duration of the action potential. This prolongation is manifested as a lengthened QT interval on the surface ECG.

Signaling Pathway of Prenylamine-Induced Arrhythmia

The following diagram illustrates the signaling pathway from prenylamine administration to the potential onset of Torsades de Pointes.

Experimental Protocols for Assessing Cardiotoxicity

In Vitro Electrophysiology: Patch-Clamp Assay for hERG Channel Blockade

The whole-cell patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.[1][3]

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.

-

Electrode and Solution Preparation: Glass micropipettes with a tip diameter of 1-2 µm are filled with an intracellular solution. The extracellular (bath) solution is a physiological saline solution.

-

Gigaohm Seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

-

Drug Application: this compound is perfused into the bath at increasing concentrations.

-

Data Acquisition and Analysis: The hERG current is recorded before and after the application of the drug. The percentage of current inhibition at each concentration is calculated to determine the half-maximal inhibitory concentration (IC50).

The following diagram illustrates the general workflow of a patch-clamp experiment.

Preclinical In Vivo Cardiovascular Safety Studies

Animal models are used to assess the integrated cardiovascular effects of a drug candidate before human trials.

Objective: To evaluate the effects of this compound on cardiovascular parameters, including the QT interval, in a relevant animal species.

Methodology:

-

Animal Model Selection: A suitable animal model, such as the dog or non-human primate, is chosen. These species have cardiac electrophysiology that is more comparable to humans than rodents.

-

Instrumentation: Animals are instrumented for continuous telemetric recording of ECG, blood pressure, and heart rate.

-

Dosing Regimen: this compound is administered at various dose levels, including therapeutic and supratherapeutic doses.

-

Data Collection: Cardiovascular parameters are continuously monitored before, during, and after drug administration.

-

Data Analysis: The ECG data is analyzed to measure the QT interval, which is then corrected for heart rate (QTc). The dose-response relationship for any changes in QTc, heart rate, and blood pressure is determined.

-

Histopathology: At the end of the study, cardiac tissues may be examined for any structural abnormalities.

The following diagram illustrates the logical relationship in assessing preclinical cardiovascular safety.

Regulatory Action and Conclusion

The culmination of clinical reports of Torsades de Pointes and the growing understanding of the electrophysiological risks associated with QT prolongation led to the market withdrawal of this compound in 1988.[8] This decision was based on a risk-benefit assessment that concluded the serious cardiovascular risks outweighed the therapeutic benefits for the treatment of angina, especially in light of the availability of safer alternative therapies.

The case of this compound serves as a critical lesson in drug development and post-market surveillance. It underscores the importance of:

-

Thorough cardiovascular safety profiling during preclinical and clinical development.

-

Understanding the mechanisms of drug-induced cardiotoxicity , particularly effects on cardiac ion channels.

-

Vigilant post-marketing surveillance to detect rare but serious adverse drug reactions.

The withdrawal of this compound and other drugs for similar reasons has significantly influenced regulatory guidelines for the cardiovascular safety evaluation of new chemical entities, leading to more stringent requirements for in vitro ion channel screening and dedicated "Thorough QT" studies in humans. This legacy continues to shape the development of safer medicines for patients worldwide.

References

- 1. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 2. researchgate.net [researchgate.net]

- 3. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Possible female preponderance in prenylamine-induced 'torsade de pointes' tachycardia. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

Understanding the Arrhythmogenic Potential of Prenylamine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, a calcium channel blocker formerly used in the management of angina pectoris, was withdrawn from the market due to significant safety concerns, primarily its association with cardiac arrhythmias. This technical guide provides an in-depth analysis of the arrhythmogenic potential of prenylamine lactate, synthesizing data from preclinical and clinical studies. It details the electrophysiological effects of the drug on cardiac ion channels, summarizes quantitative findings from in vitro and in vivo studies, outlines the experimental protocols employed in key research, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating drug-induced arrhythmogenesis and cardiac safety pharmacology.

Introduction

Prenylamine is a non-selective calcium antagonist that was introduced for the treatment of angina pectoris.[1] Despite its therapeutic rationale, subsequent clinical use and further investigation revealed a significant pro-arrhythmic risk, leading to its withdrawal from major markets in 1988. The primary arrhythmogenic manifestation associated with prenylamine is a prolongation of the QT interval on the electrocardiogram (ECG), which can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[2][3] Understanding the molecular and cellular mechanisms by which prenylamine exerts these effects is crucial for the broader field of cardiac safety pharmacology and the development of safer cardiovascular drugs.

Mechanism of Arrhythmogenesis

The arrhythmogenic potential of this compound is multifactorial, stemming from its interaction with several key cardiac ion channels that govern the cardiac action potential.

Blockade of Cardiac Ion Channels

Prenylamine's primary mechanism of action is the blockade of L-type calcium channels, which contributes to its anti-anginal effect by reducing myocardial contractility and oxygen demand. However, its arrhythmogenic properties are linked to its effects on other critical ion channels:

-

hERG (IKr) Potassium Channel: Blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, is a well-established mechanism for drug-induced QT prolongation.[2] By inhibiting this current, prenylamine delays ventricular repolarization, thereby lengthening the action potential duration (APD) and the corresponding QT interval.

-

Late Sodium Current (INa-late): Prenylamine has been shown to affect sodium channels. An increase in the late sodium current can also contribute to APD prolongation and create conditions ripe for early afterdepolarizations (EADs), which are known triggers for TdP.

-

"Funny" Current (If): In sinoatrial node cells, prenylamine has been demonstrated to reduce the amplitude of the pacemaker "funny" current (If).[4] This action contributes to its bradycardic effect but may also play a role in altering overall cardiac electrophysiology.

Electrophysiological Consequences

The combined effects of prenylamine on these ion channels lead to several key electrophysiological changes that promote arrhythmias:

-

Action Potential Duration (APD) Prolongation: The dominant effect is a significant prolongation of the APD, which is reflected as QT interval prolongation on the surface ECG.[1]

-

Early Afterdepolarizations (EADs): The prolonged repolarization phase creates a window for the reactivation of L-type calcium channels, leading to the generation of EADs. These aberrant depolarizations during the plateau or repolarization phase of the action potential are a key trigger for TdP.[1]

-

Increased Dispersion of Repolarization: Drug-induced changes in APD can be heterogeneous across the myocardium, leading to an increased dispersion of repolarization. This electrical heterogeneity creates a vulnerable substrate for re-entrant arrhythmias.

Data Presentation

The following tables summarize the quantitative data from in vitro and clinical case studies on the electrophysiological effects of this compound. Due to the drug's withdrawal, large-scale clinical trial data on arrhythmia incidence is limited.

Table 1: In Vitro Electrophysiological Effects of Prenylamine

| Parameter | Preparation | Concentration | Effect | Citation |

| Action Potential Duration | Guinea-pig papillary muscle | (+/-)-prenylamine | Prolongation at low stimulation rate | [1] |

| Guinea-pig papillary muscle | (-)-prenylamine | Shortening at high stimulation rate | [1] | |

| Sheep Purkinje fibers | 3 x 10-7 - 3 x 10-6 M | Shortening | [4] | |

| Maximum Rate of Depolarization (Vmax) | Sheep Purkinje fibers | 3 x 10-7 - 3 x 10-6 M | Decrease | [4] |

| Pacemaker Current (If) Amplitude | Rabbit sino-atrial node cells | 10-6 M | Reduction | [4] |

| Peak Transient Sodium Conductance | Frog atrial muscle fibers | 1.7 x 10-5 M (Kd) | Depression | [5] |

| Slow Inward Current (Ca2+/Na+) | Frog atrial muscle fibers | Not specified | Depression | [5] |

| Steady-state Outward Current | Frog atrial muscle fibers | Not specified | Depression | [5] |

Table 2: Clinical Observations of Prenylamine-Induced Arrhythmias (Case Reports)

| Number of Patients | Arrhythmia Observed | QT Interval Prolongation | Citation |

| 1 | Torsades de Pointes, Ventricular Tachycardia | Not specified | [6][7] |

| 1 | Torsades de Pointes | Not specified | [8] |

| 29 | Significant prolongation of QT interval | Observed after one week of treatment | [3] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro Cardiac Electrophysiology

-

Preparation: Studies utilized various cardiac preparations, including isolated guinea-pig papillary muscles, sheep Purkinje fibers, rabbit sino-atrial node myocytes, and frog atrial muscle fibers.[1][4][5]

-

Recording Technique: Intracellular microelectrodes were used to record transmembrane action potentials.[4] The patch-clamp technique was employed to measure specific ion channel currents, such as the pacemaker current (If).[4] Voltage-clamp conditions were used to study the effects on sodium and calcium currents in frog atrial muscle fibers.[5]

-

Experimental Conditions: Preparations were superfused with physiological salt solutions (e.g., Tyrode's solution) and maintained at physiological temperatures. The effects of different concentrations of prenylamine were assessed in a dose-dependent manner. Electrical stimulation was used to control the heart rate of the preparations.[1]

Clinical Electrocardiography (ECG) Studies

-

Study Population: Patients with angina pectoris were enrolled in the studies.[3]

-

ECG Recordings: Resting ECGs were recorded before, during, and after treatment with prenylamine.[3]

-

QT Interval Measurement: The QT interval was measured from the ECG recordings and corrected for heart rate (QTc) using Bazett's formula or other appropriate methods.

-

Treatment Protocol: Patients were administered prenylamine at a daily dose of 180 mg. The duration of treatment varied, with some studies monitoring patients for up to 6 months.[3]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Prenylamine-Induced Arrhythmogenesis

Caption: Mechanism of Prenylamine's Arrhythmogenic Effects.

Diagram 2: Experimental Workflow for In Vitro Electrophysiological Assessment

Caption: In Vitro Electrophysiology Workflow.

Diagram 3: Logical Relationship of Prenylamine's Effects Leading to Torsades de Pointes

Caption: Path to Prenylamine-Induced TdP.

Conclusion

The arrhythmogenic potential of this compound serves as a critical case study in drug safety and cardiovascular pharmacology. Its complex interactions with multiple cardiac ion channels, leading to QT prolongation and Torsades de Pointes, underscore the importance of comprehensive preclinical cardiac safety assessment. While its primary action as a calcium channel blocker provided a therapeutic rationale for its use in angina, its off-target effects on potassium and sodium channels ultimately defined its unacceptable risk profile. This guide has synthesized the available evidence to provide a detailed technical overview of prenylamine's pro-arrhythmic mechanisms, offering valuable insights for the ongoing development of safer and more effective cardiovascular therapies. Researchers and drug development professionals should remain vigilant of the potential for multi-ion channel effects, even in drugs with a seemingly specific primary target.

References

- 1. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A case of prenylamine toxicity showing the torsade de pointes phenomenon in sinus rhythm? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A case of prenylamine toxicity showing the torsade de pointes phenomenon in sinus rhythm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Torsade de pointes due to prenylamine controlled by lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Prenylamine Lactate with Calmodulin and Myosin Light Chain Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, a diphenylalkylamine calcium channel blocker, has historically been used in the management of angina pectoris. Its therapeutic effects are primarily attributed to its ability to modulate intracellular calcium levels. Beyond its direct action on calcium channels, prenylamine exhibits significant interactions with key intracellular calcium-sensing and effector proteins, namely calmodulin (CaM) and myosin light chain kinase (MLCK). This technical guide provides a comprehensive overview of the molecular interactions between prenylamine lactate and these two critical components of cellular signaling pathways. It consolidates quantitative data, details experimental methodologies, and visualizes the involved signaling cascades to serve as a resource for researchers and professionals in drug development and cardiovascular pharmacology.

Introduction

This compound, while primarily classified as a calcium channel blocker, demonstrates a complex pharmacological profile that includes interactions with intracellular calcium signaling pathways.[1][2] A crucial aspect of this profile is its engagement with calmodulin, the ubiquitous calcium-binding protein, and subsequently, its impact on calmodulin-dependent enzymes such as myosin light chain kinase. MLCK plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes by phosphorylating the regulatory light chain of myosin II.[3][4][5] Understanding the nuances of prenylamine's interaction with the CaM-MLCK axis is essential for elucidating its full mechanism of action and exploring its potential for therapeutic applications beyond vasodilation.

Quantitative Data on this compound Interactions

The interaction of prenylamine with calmodulin and its downstream effect on MLCK have been quantified in several studies. The following tables summarize the key binding and inhibitory constants.

Table 1: Quantitative Analysis of this compound Interaction with Calmodulin

| Parameter | Value | Species/System | Reference |

| Half-maximal Binding (IC₅₀) | 0.5 µM | Not Specified | [6] |

Table 2: Quantitative Analysis of this compound Inhibition of Calmodulin-Dependent Enzymes

| Enzyme System | Inhibition Data | Species/System | Reference |

| Calmodulin-Myosin Light Chain Kinase System | Full inhibition at 200 µM | Skinned smooth muscle (guinea pig taenia coli) | [7] |

| Ca²⁺-dependent Phosphodiesterase (PDE) | Weak inhibitor | Brain | [8] |

| Ca²⁺ pumping ATPase | Weak inhibitor | Cardiac sarcolemma | [8] |

Note: The discrepancy between the potent binding to calmodulin and the reported weak inhibition of some calmodulin-dependent enzymes suggests that prenylamine's effect may be highly dependent on the specific enzyme and its interaction with the CaM-drug complex.

Signaling Pathways

The interaction of prenylamine with the CaM-MLCK pathway disrupts the normal signaling cascade that leads to smooth muscle contraction.

Overview of the CaM-MLCK Signaling Pathway

In smooth muscle cells, an increase in intracellular calcium concentration leads to the binding of Ca²⁺ to calmodulin. This Ca²⁺-CaM complex then activates MLCK. Activated MLCK, in turn, phosphorylates the regulatory light chain of myosin, which initiates the cross-bridge cycling of actin and myosin, resulting in muscle contraction.[3][4][5]

Disruption of the CaM-MLCK Pathway by Prenylamine

Prenylamine interferes with this pathway primarily by binding to calmodulin. This interaction can prevent the activation of MLCK by the Ca²⁺-CaM complex, thereby leading to a reduction in myosin light chain phosphorylation and subsequent smooth muscle relaxation.

CaM-MLCK Signaling Pathway and Prenylamine Inhibition.

Experimental Protocols

The following sections detail the methodologies that can be employed to study the interaction of this compound with calmodulin and MLCK.

Calmodulin Binding Assays

Fluorescence spectroscopy is a common method to study the binding of ligands to proteins. The intrinsic fluorescence of tryptophan and tyrosine residues in calmodulin can be monitored, or a fluorescent probe can be attached to either calmodulin or prenylamine.

-

Objective: To determine the binding affinity (Kd) of prenylamine to calmodulin.

-

Materials:

-

Purified calmodulin

-

This compound

-

Fluorometer

-

Buffer (e.g., Tris-HCl with CaCl₂)

-

-

Procedure:

-

A solution of calmodulin at a fixed concentration is prepared in the buffer.

-

The intrinsic fluorescence of calmodulin is measured (excitation at ~280 nm, emission at ~340 nm).

-

Aliquots of a concentrated prenylamine solution are incrementally added to the calmodulin solution.

-

After each addition, the fluorescence intensity is recorded.

-

The change in fluorescence is plotted against the concentration of prenylamine.

-

The data are fitted to a binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd).

-

Workflow for Fluorescence Spectroscopy Binding Assay.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

The inhibitory effect of prenylamine on MLCK activity can be quantified by measuring the rate of myosin light chain phosphorylation in the presence of varying concentrations of the inhibitor.

-

Objective: To determine the IC₅₀ of prenylamine for MLCK.

-

Materials:

-

Purified MLCK

-

Purified calmodulin

-

Myosin light chains (as substrate)

-

[γ-³²P]ATP (radioactive) or non-radioactive ATP for HPLC-based methods

-

This compound

-

Reaction buffer (containing MgCl₂, CaCl₂)

-

Scintillation counter or HPLC system

-

-

Procedure (Radiometric Assay):

-

Prepare reaction mixtures containing MLCK, calmodulin, myosin light chains, and varying concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reactions for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a denaturing solution).

-

Separate the phosphorylated myosin light chains from the unreacted [γ-³²P]ATP (e.g., by SDS-PAGE and autoradiography or by spotting on phosphocellulose paper followed by washing).

-

Quantify the amount of ³²P incorporated into the myosin light chains using a scintillation counter.

-

Plot the percentage of MLCK activity against the logarithm of the prenylamine concentration to determine the IC₅₀ value.

-

Workflow for Radiometric MLCK Inhibition Assay.

Conclusion

This compound's interaction with calmodulin and its subsequent inhibition of myosin light chain kinase represent a significant aspect of its pharmacological activity, contributing to its vasodilatory effects. While quantitative data indicate a potent binding to calmodulin, its inhibitory effect on calmodulin-dependent enzymes appears to be more complex and potentially enzyme-specific. The experimental protocols detailed in this guide provide a framework for further investigation into these interactions, which is crucial for a comprehensive understanding of prenylamine's mechanism of action and for the development of more targeted therapeutics aimed at the CaM-MLCK signaling axis. Further research is warranted to reconcile the existing data and to fully elucidate the structural and dynamic basis of prenylamine's interaction with these key regulatory proteins.

References

- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 5. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Review of the Pharmacological Profile of Prenylamine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, formerly marketed as Segontin, is a calcium channel blocker that was primarily used as a vasodilator for the treatment of angina pectoris.[1] Despite its initial therapeutic applications, it was withdrawn from global markets in 1988 due to significant safety concerns, specifically its association with QT interval prolongation and the risk of life-threatening cardiac arrhythmias such as torsades de pointes.[1][2] This technical guide provides a comprehensive review of the pharmacological profile of prenylamine lactate, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. The document summarizes available quantitative data, outlines experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism, primarily centered on the modulation of intracellular calcium levels and related signaling pathways.

1.1. Calcium Channel Blockade

The principal mechanism of action of prenylamine is the blockade of voltage-gated calcium channels in cardiac and smooth muscle cells.[3][4] By inhibiting the influx of extracellular calcium ions, which are crucial for muscle contraction, prenylamine leads to:

-

Vasodilation: Relaxation of the smooth muscle cells in arterial walls, resulting in the widening of blood vessels. This reduces peripheral resistance and the afterload against which the heart has to pump.[4][5]

-

Negative Inotropy: A reduction in the force of myocardial contraction due to decreased calcium availability within cardiac cells.[4]

-

Negative Chronotropy: A decrease in heart rate.[4]

Collectively, these effects decrease the workload and oxygen demand of the heart, which alleviates the symptoms of angina pectoris.[3][4]

1.2. Calmodulin Inhibition

Prenylamine is also known to be an antagonist of calmodulin (CaM), a ubiquitous intracellular calcium sensor.[2][3] By binding to calmodulin, prenylamine can inhibit the activation of CaM-dependent enzymes, including myosin light chain kinase (MLCK).[2][4] The inhibition of the Ca2+/calmodulin/MLCK pathway further contributes to smooth muscle relaxation.[2][5]

1.3. Catecholamine Depletion

An additional mechanism attributed to prenylamine is the partial depletion of catecholamines (e.g., norepinephrine) from storage granules in cardiac tissue.[1] This is achieved through the competitive inhibition of catecholamine reuptake into these storage sites, a mechanism that bears some similarity to that of reserpine.[1] This reduction in sympathetic stimulation on the heart muscle contributes to its anti-anginal effects.[1]

1.4. Membrane-Stabilizing Effects

Prenylamine also demonstrates a stabilizing effect on cell membranes by modulating the activity of other ion channels, including potassium and sodium channels.[3] This action can influence the electrical activity of cardiac cells, although it is also implicated in its pro-arrhythmic effects.[3]

Signaling Pathway of Prenylamine's Effect on Smooth Muscle Contraction

Caption: Signaling pathway of smooth muscle contraction and points of inhibition by Prenylamine.

Pharmacokinetics

Prenylamine is administered orally, and its pharmacokinetic profile has been characterized in healthy volunteers.[5][6]

| Parameter | Value | Reference |

| Administration | Oral | [5] |

| Terminal Elimination Half-life | 14.1 (± 6.9) hours | [6] |

| Apparent Total Clearance | 5.8 L/min | [6] |

| Mean Residence Time | 14.7 (± 3.8) hours | [6] |

| Relative Bioavailability | 82.2% (± 9.9%) | [6] |

| Absolute Bioavailability | ~15% | [6] |

| Metabolism | Stereoselective, via Cytochrome P450 enzymes | [5][6] |

The metabolism of prenylamine is stereoselective, with the S-(+)-enantiomer being eliminated more rapidly than the R-(-)-enantiomer.[6] It is metabolized by cytochrome P450 enzymes, and co-administration with drugs that induce or inhibit these enzymes can alter its plasma concentration.[5] One of its metabolites is amphetamine.[1]

Pharmacodynamics

The pharmacodynamic effects of prenylamine are a direct consequence of its mechanism of action.

| Effect | Description | Reference |

| Hemodynamic Effects | Causes vasodilation, leading to a reduction in blood pressure. It also reduces heart rate and cardiac contractility. | [5][7] |

| Anti-anginal Effects | Reduces the frequency of angina attacks and the consumption of nitroglycerin in patients with angina pectoris. | [8] |

| Cardiac Electrophysiology | Significantly prolongs the QT interval of the electrocardiogram. | [6] |

3.1. Adverse Effects and Withdrawal